Anecortave

説明

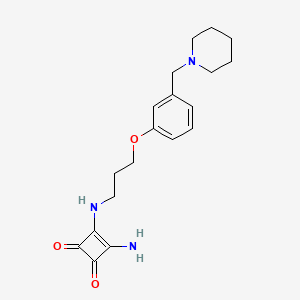

Anecortave is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . Although similar in chemical structure to the corticosteroid hydrocortisone acetate, it possesses no glucocorticoid activity . If approved, it will be marketed by Alcon as anecortave acetate for depot suspension under the trade name Retaane .

Synthesis Analysis

Anecortave can be synthesized from a 17-oxosteroid . In addition to being synthesized from a 17-oxosteroid, anecortave acetate can be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .Molecular Structure Analysis

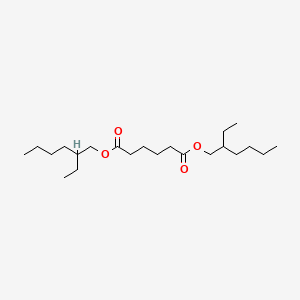

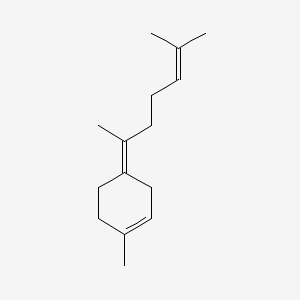

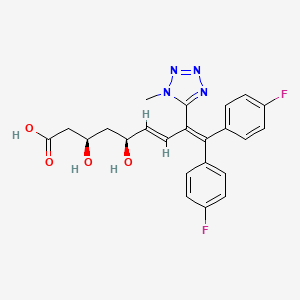

The molecular formula of Anecortave is C21H28O4 . The average molecular weight is 344.445 Da .Chemical Reactions Analysis

Anecortave acetate (AL-3789) (Alcon Laboratories, Inc.) represents a potential innovation in both drug class and drug delivery route for glaucoma management and represents an alternative therapy for long-term IOP reduction .Physical And Chemical Properties Analysis

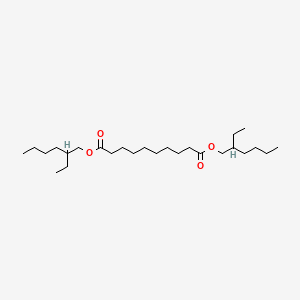

The physical and chemical properties of Anecortave acetate are as follows: It has a molecular weight of 386.48 g/mol . It is a solid substance . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .科学的研究の応用

Treatment of Glaucoma

Anecortave Acetate represents a potential innovation in both drug class and drug delivery route for glaucoma management . It offers an alternative therapy for long-term Intraocular Pressure (IOP) reduction . The medical management of glaucoma is often compromised by patients’ nonadherence with prescribed topical therapy . Anecortave Acetate can help overcome these challenges .

Treatment of Age-Related Macular Degeneration (ARMD)

Anecortave Acetate has been evaluated for the treatment of subfoveal choroidal neovascularization (CNV), a condition secondary to age-related macular degeneration . It has shown efficacy in maintaining vision, preventing severe vision loss, and inhibiting subfoveal CNV lesion growth .

Inhibition of Proteases

Treatment of Retinoblastoma

Anecortave Acetate, as monotherapy or as adjuvant therapy, significantly controlled tumor burden in a murine model of retinoblastoma . Moreover, adjuvant therapy enabled the use of typically subtherapeutic carboplatin doses without decreasing the efficacy of the therapy .

Reduction of Intraocular Pressure (IOP)

Anecortave Acetate has been found to reduce IOP by about 30% throughout various studies . The mechanism by which Anecortave Acetate can lower intraocular pressure is not fully understood .

作用機序

Target of Action

Anecortave, also known as Anecortave Acetate, is an angiostatic cortisene . It primarily targets the process of angiogenesis, which is the formation of new blood vessels . This process is crucial in many physiological and pathological conditions, including wound healing, cancer progression, and ocular diseases .

Mode of Action

Anecortave functions as an antiangiogenic agent . It inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . . This suggests that Anecortave may have a unique mode of action in its antiangiogenic activity.

Biochemical Pathways

It is known that anecortave’s antiangiogenic activity involves the inhibition of extracellular proteases, which are enzymes that break down proteins and peptides . These proteases play a key role in angiogenesis, as they degrade the extracellular matrix, allowing endothelial cells to migrate and form new blood vessels .

Pharmacokinetics

It is known that anecortave acetate is rapidly hydrolyzed by esterases to pharmacologically active anecortave desacetate . Further metabolism of Anecortave Desacetate leads to one major and several minor products that circulate in the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anecortave.

Result of Action

The primary result of Anecortave’s action is the inhibition of angiogenesis . By inhibiting the growth of new blood vessels, Anecortave can potentially slow down the progression of diseases that are characterized by excessive angiogenesis, such as wet age-related macular degeneration .

Action Environment

The efficacy and stability of Anecortave can be influenced by various environmental factors. For instance, patient adherence to prescribed therapy can significantly affect the effectiveness of Anecortave . Furthermore, the complexity of a multi-drug regimen can also impact the efficacy of Anecortave . More research is needed to fully understand how environmental factors influence the action of Anecortave.

特性

IUPAC Name |

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCRXOJOFDUMZ-ONKRVSLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144268 | |

| Record name | Anecortave | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anecortave | |

CAS RN |

10184-70-0 | |

| Record name | Anecortave [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anecortave | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anecortave | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANECORTAVE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

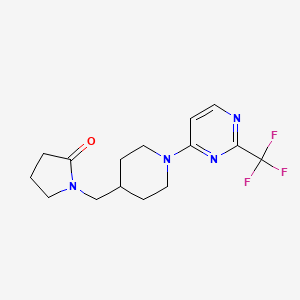

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)